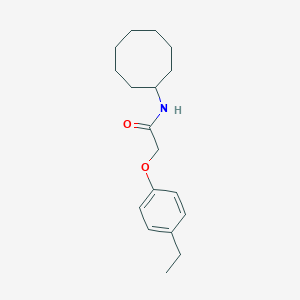![molecular formula C29H32N4O5 B297497 2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297497.png)
2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of this compound is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using this compound in lab experiments include its unique structure and properties that make it a promising candidate for drug development. The compound has been shown to exhibit anti-tumor activity and has been found to inhibit the growth of cancer cells in vitro. However, the limitations of using this compound in lab experiments include the complex synthesis process and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are a number of future directions for research on this compound. One potential direction is to study the compound's potential use in the treatment of other diseases, such as inflammation and autoimmune disorders. Another potential direction is to further investigate the compound's mechanism of action and identify potential targets for drug development. Additionally, research could be conducted to optimize the synthesis process and improve the yield of the compound.
Méthodes De Synthèse
The synthesis of this compound involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,6-dimethylaniline with 2-bromoacetyl ethyl ether to form an intermediate product. The intermediate product is then reacted with 4-(3-ethoxy-4-hydroxybenzylidene) hydrazinyl hydrazide to form the final product.
Applications De Recherche Scientifique
The compound 2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has shown potential in the field of medicinal chemistry. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. The compound has been found to exhibit anti-tumor activity and has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide |
|---|---|
Formule moléculaire |
C29H32N4O5 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C29H32N4O5/c1-4-37-25-17-23(18-31-33-29(36)28(35)30-16-15-22-11-6-5-7-12-22)13-14-24(25)38-19-26(34)32-27-20(2)9-8-10-21(27)3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-18+ |
Clé InChI |
ROSVLKAXEFRNFR-FDAWAROLSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=C(C=CC=C3C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=C(C=CC=C3C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)


